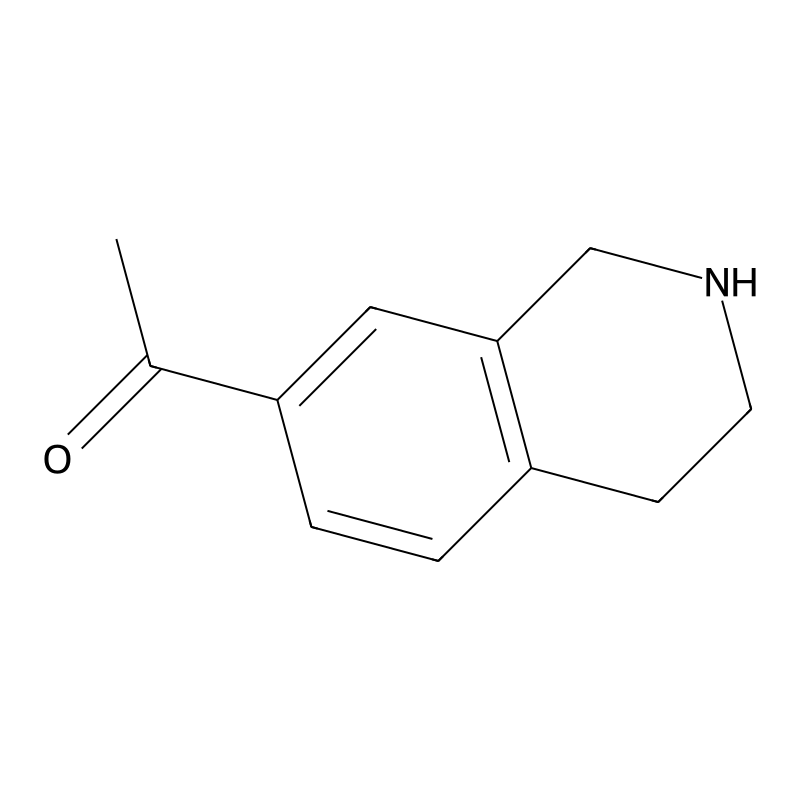1-(1,2,3,4-Tetrahydroisoquinolin-7-yl)ethanone

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Potential in Medicinal Chemistry:
1-(1,2,3,4-Tetrahydroisoquinolin-7-yl)ethanone, also known as N-phenethyl-7-amino-1,2,3,4-tetrahydronaphthalene, is a molecule of interest in medicinal chemistry due to the presence of the tetrahydroisoquinoline (THIQ) scaffold. THIQs are a prevalent class of heterocyclic compounds found in numerous natural products and pharmaceuticals known for diverse biological activities .
Investigated Activities:
Studies suggest that 1-(1,2,3,4-tetrahydroisoquinolin-7-yl)ethanone may possess various pharmacological properties, including:
- Antidepressant activity: Research indicates potential antidepressant effects in animal models, possibly through interaction with monoamine neurotransmitter systems .
- Anticonvulsant activity: Studies suggest potential anticonvulsant properties, warranting further investigation .
- Antioxidant activity: 1-(1,2,3,4-Tetrahydroisoquinolin-7-yl)ethanone may exhibit antioxidant properties, but more research is needed .
1-(1,2,3,4-Tetrahydroisoquinolin-7-yl)ethanone is an organic compound that belongs to the class of tetrahydroisoquinolines, which are bicyclic compounds characterized by a fused isoquinoline structure with a saturated piperidine ring. This specific compound features a ketone functional group at the ethanone position and a tetrahydroisoquinoline moiety at the nitrogen position. Its molecular formula is , and it has a molecular weight of approximately 175.23 g/mol. The compound exhibits unique structural properties that contribute to its diverse biological activities and potential applications in medicinal chemistry.
- Nucleophilic Addition: The carbonyl group can participate in nucleophilic addition reactions with various nucleophiles, leading to the formation of alcohols or amines.
- Reduction: The ketone can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
- Condensation Reactions: It can react with aldehydes or other carbonyl compounds in condensation reactions to form larger heterocyclic structures.
- Acylation: The nitrogen atom can be acylated to form N-acyl derivatives, which may exhibit altered biological activities.
1-(1,2,3,4-Tetrahydroisoquinolin-7-yl)ethanone has been studied for its potential biological activities, including:
- Antimicrobial Properties: Some derivatives of tetrahydroisoquinolines have shown significant antibacterial activity against various strains, including Staphylococcus aureus and Bacillus subtilis .
- CNS Activity: Compounds in this class are often investigated for their effects on the central nervous system, potentially acting as anxiolytics or antidepressants.
- Enzyme Inhibition: Certain derivatives may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating diseases like cancer or neurodegenerative disorders.
The synthesis of 1-(1,2,3,4-tetrahydroisoquinolin-7-yl)ethanone can be achieved through several methods:
- Pictet–Spengler Reaction: This method involves the condensation of an amino alcohol with an aldehyde or ketone under acidic conditions to form the tetrahydroisoquinoline framework.
- Acylation of Tetrahydroisoquinoline: Starting from 1,2,3,4-tetrahydroisoquinoline, acylation with acetyl chloride or acetic anhydride can yield the desired compound .
- Multi-component Reactions: Recent studies have explored one-pot multi-component reactions involving various aldehydes and amines to synthesize tetrahydroisoquinoline derivatives efficiently .
The applications of 1-(1,2,3,4-tetrahydroisoquinolin-7-yl)ethanone span several fields:
- Pharmaceuticals: Due to its potential biological activities, it is being explored as a lead compound for the development of new drugs targeting infectious diseases or neurological disorders.
- Chemical Probes: It may serve as a chemical probe in biological studies aimed at understanding enzyme mechanisms or receptor interactions.
- Material Science: Variants of this compound could be utilized in the development of novel materials with specific electronic or optical properties.
Studies on the interactions of 1-(1,2,3,4-tetrahydroisoquinolin-7-yl)ethanone with biological targets are crucial for elucidating its mechanism of action. Research indicates that this compound can interact with various proteins and enzymes through hydrogen bonding and hydrophobic interactions. For instance:
- Binding Affinity Studies: These studies assess how well the compound binds to specific receptors or enzymes.
- In vitro Assays: Biological assays are conducted to evaluate its efficacy against bacterial strains or its effects on cell lines.
Several compounds share structural similarities with 1-(1,2,3,4-tetrahydroisoquinolin-7-yl)ethanone. Here is a comparison highlighting its uniqueness:
| Compound Name | Structure Type | Key Features |
|---|---|---|
| 1-(3-Hydroxyphenyl)-2-methylpropan-1-one | Aromatic Ketone | Exhibits strong antioxidant properties |
| 1-(2-Methyl-1H-indol-3-yl)ethanone | Indole-based Ketone | Known for psychoactive effects |
| 1-(Naphthalen-2-yl)ethanone | Naphthalene-derived Ketone | Displays significant anti-cancer activity |
The uniqueness of 1-(1,2,3,4-tetrahydroisoquinolin-7-yl)ethanone lies in its specific tetrahydroisoquinoline structure combined with the ethanone functional group. This configuration may confer distinct pharmacological properties compared to other similar compounds.








